molecular formula C13H16ClF2NO B2399607 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411291-22-8

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide

Cat. No.: B2399607
CAS No.: 2411291-22-8
M. Wt: 275.72
InChI Key: DJXZWGUDEQXVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluoro-3-methylbenzylamine with 3-fluoropropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under pressure.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted amides.

Scientific Research Applications

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(2-fluoro-4-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
  • 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(2-fluoropropyl)acetamide

Uniqueness

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and chloro groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2NO/c1-10-4-2-5-11(13(10)16)9-17(7-3-6-15)12(18)8-14/h2,4-5H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXZWGUDEQXVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(CCCF)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.